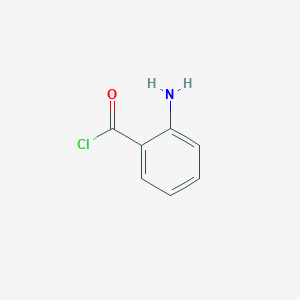
N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a thiophene ring, a sulfonamide group, and an aminocyclohexyl moiety. Sulfonamides are widely recognized for their role as carbonic anhydrase inhibitors, which have applications in various therapeutic areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride typically involves the reaction of thiophene-2-sulfonyl chloride with 4-aminocyclohexylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs large-scale batch or continuous flow processes. These methods focus on optimizing yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted sulfonamides.
Applications De Recherche Scientifique
N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its inhibitory effects on carbonic anhydrase enzymes.
Medicine: Potential therapeutic agent for conditions such as glaucoma, epilepsy, and certain cancers.
Industry: Utilized in the development of agrochemicals and polymers
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts various physiological processes, making it useful in treating conditions like glaucoma and epilepsy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-dichlorothiophene-2-sulfonamide
- 5-(aminomethyl)thiophene-2-sulfonamide
- (4-nitrophenyl)sulfonyltryptophan
Uniqueness
N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride is unique due to its specific combination of a thiophene ring, sulfonamide group, and aminocyclohexyl moiety. This structure imparts distinct inhibitory properties on carbonic anhydrase enzymes, making it a valuable compound in therapeutic research .
Propriétés
Formule moléculaire |
C10H17ClN2O2S2 |
|---|---|
Poids moléculaire |
296.8 g/mol |
Nom IUPAC |
N-(4-aminocyclohexyl)thiophene-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O2S2.ClH/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10;/h1-2,7-9,12H,3-6,11H2;1H |
Clé InChI |
BXZIUPKGZASTHR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N)NS(=O)(=O)C2=CC=CS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)

![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)



![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)

![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)




